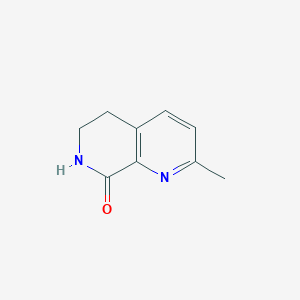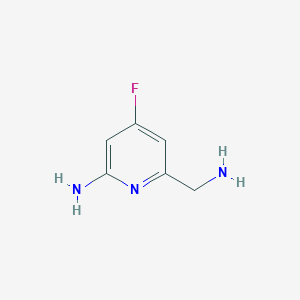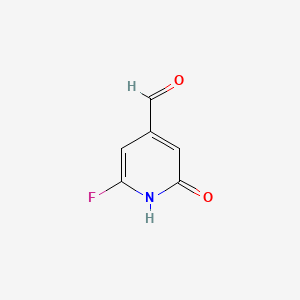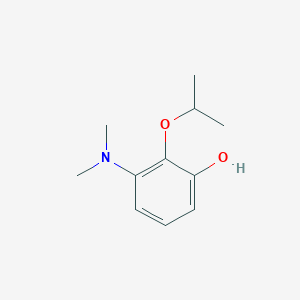
2-Amino-4-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(methylamino)phenol, also known as N-Methyl-2-aminophenol or N-Methyl-2-hydroxyaniline, is an organic compound with the molecular formula C7H9NO. This compound is a derivative of aminophenol and is characterized by the presence of both amino and hydroxyl functional groups on a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the reaction of hydroquinone with methylamine. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product . Another method involves the reduction of Schiff bases using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Applications De Recherche Scientifique
2-Amino-4-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(methylamino)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to antimicrobial effects. For example, it has been shown to target the quorum regulator SarA in Staphylococcus aureus, thereby inhibiting biofilm formation and reducing virulence . The compound’s ability to interact with cellular components makes it a valuable tool in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Lacks the methylamino group, resulting in different reactivity and applications.
4-(Methylamino)phenol: Similar structure but with the amino group in a different position, leading to variations in chemical behavior.
2-[(Methylamino)methyl]phenol: Another related compound with distinct properties and applications.
Uniqueness
2-Amino-4-(methylamino)phenol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts specific reactivity and makes it suitable for a variety of applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in biological systems set it apart from similar compounds.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-amino-4-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 |
Clé InChI |
OSWAUKJYXZYZBZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)








